Vinyl-13C2 acetate (CAS 106139-40-6) is a highly enriched (≥99 atom % 13C) stable isotope derivative of vinyl acetate, featuring 13C labeling at both carbons of the vinyl group . In industrial and laboratory settings, it serves as a critical precursor for synthesizing 13C-labeled polymers and as an essential mass spectrometry standard for inhalation toxicology [1]. Supplied with a specialized stabilizer profile (~0.1% hydroquinone) to prevent spontaneous polymerization, this monomer ensures high-fidelity dosing and precise isotopic tracking in environments where natural abundance materials fail to provide sufficient analytical resolution .
Substituting Vinyl-13C2 acetate with standard unlabeled vinyl acetate completely compromises toxicological and mechanistic studies due to endogenous background interference [1]. Vinyl acetate is metabolized in vivo by carboxylesterases into acetaldehyde, which subsequently forms DNA adducts such as N2-ethyl-dG [1]. Because acetaldehyde is also a naturally occurring endogenous metabolite, unlabeled vinyl acetate produces adducts that are mass-spectrometrically indistinguishable from background cellular damage[1]. Furthermore, attempting to use deuterated variants introduces kinetic isotope effects (KIE) that can alter metabolic rates, whereas the 13C2-labeled monomer provides exact kinetic equivalence to the native compound while yielding a distinct, quantifiable +2 Da mass shift [1].
In inhalation exposure studies, differentiating chemical-induced damage from natural background noise is critical. When test subjects are exposed to Vinyl-13C2 acetate, the resulting exogenous DNA adducts exhibit a precise mass shift that isolates them from endogenous equivalents[1]. Specifically, the labeled precursor generates [13C2]-N2-ethyl-dG, which is detected at m/z 298.1420, whereas unlabeled vinyl acetate produces adducts at m/z 296.1353 [1]. This +2.0067 Da mass shift enables targeted parallel reaction monitoring (PRM) MS/MS to achieve limits of detection as low as 1.2 amol on-column without background interference [1].
| Evidence Dimension | Precursor m/z for N2-ethyl-dG DNA adducts |
| Target Compound Data | m/z 298.1420 ([13C2]-N2-ethyl-dG) |
| Comparator Or Baseline | m/z 296.1353 (Endogenous/Unlabeled N2-ethyl-dG) |
| Quantified Difference | +2.0067 Da mass shift isolating exogenous from endogenous adducts |
| Conditions | Nano-LC-Orbitrap MS/MS analysis of rat nasal tissues following 6 h inhalation exposure |
Procurement of the 13C2-labeled monomer is strictly required for toxicology labs needing to prove regulatory compliance or quantify true exogenous risk profiles against high endogenous metabolic backgrounds.
For synthetic chemists developing cascade reactions, tracking the fate of the vinyl group requires high isotopic enrichment. Using Vinyl-13C2 acetate (≥99 atom % 13C) as a vinylating agent in Grubbs-catalyzed reactions yields products like vinyl-13C2 3-phenyl 4-pentenoate with vastly amplified NMR signals[1]. Compared to natural abundance vinyl acetate, which contains only ~1.1% 13C, the highly enriched precursor provides an approximate 90-fold increase in 13C signal intensity[1]. This allows for the unambiguous structural confirmation of complex endocyclic enol lactones formed during tandem transvinylation/ring-closing metathesis where natural abundance signals would be lost in the baseline [1].
| Evidence Dimension | Isotopic enrichment and resulting 13C NMR signal intensity |
| Target Compound Data | ≥99 atom % 13C (yielding ~99% signal contribution at labeled sites) |
| Comparator Or Baseline | Unlabeled vinyl acetate (~1.1% natural 13C abundance) |
| Quantified Difference | ~90-fold enhancement in site-specific 13C NMR sensitivity |
| Conditions | 13C NMR structural analysis of tandem transvinylation/RCM products in toluene at 65-80 °C |
Buyers synthesizing mechanistic probes or labeled standards must select the 99% enriched compound to ensure downstream NMR studies require fractions of the standard acquisition time and yield definitive structural proof.
Vinyl acetate is highly prone to spontaneous, exothermic polymerization, which can destroy valuable inventory and ruin quantitative dosing. To protect the high-value isotopic label, Vinyl-13C2 acetate is formulated with ~0.1% (1000 ppm) hydroquinone as a stabilizer . In contrast, standard analytical-grade unlabeled vinyl acetate typically contains only 3-20 ppm hydroquinone . This 50 to 300-fold increase in stabilizer concentration ensures that the labeled monomer remains strictly in its unpolymerized state during long-term storage at 2-8°C and during room-temperature vaporization for inhalation studies .
| Evidence Dimension | Hydroquinone stabilizer concentration |
| Target Compound Data | ~0.1% (1000 ppm) hydroquinone |
| Comparator Or Baseline | Standard unlabeled vinyl acetate (3-20 ppm hydroquinone) |
| Quantified Difference | 50 to 300-fold higher inhibitor concentration |
| Conditions | Long-term storage (2-8°C) and room-temperature handling/vaporization |
The heavily stabilized formulation guarantees that procurement investments in expensive labeled isotopes are not lost to auto-polymerization, ensuring reliable molarity for downstream reactions or exposure assays.
Directly leveraging its +2 Da mass shift, Vinyl-13C2 acetate is the premier choice for inhalation exposure chambers. It allows toxicologists to definitively separate VAM-induced N2-ethyl-dG adducts from endogenous acetaldehyde-induced adducts in nasal and peripheral blood mononuclear cells using high-resolution LC-MS/MS [1].
Utilizing its 99% isotopic enrichment, this compound is ideal for organometallic cascade reactions. It acts as a highly visible vinyl donor in Grubbs-catalyzed transvinylation, enabling researchers to synthesize 13C-labeled endocyclic enol lactones and easily track reaction pathways via 13C NMR [2].
Thanks to its robust stabilization profile (1000 ppm hydroquinone), the monomer can be safely stored and subsequently purified for controlled polymerization. It is the necessary precursor for manufacturing 13C-labeled polyvinyl acetate (PVA) and ethylene-vinyl acetate (EVA) copolymers used as internal standards in material degradation and migration studies .
Flammable;Irritant